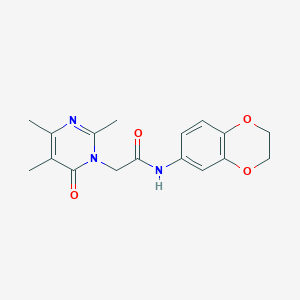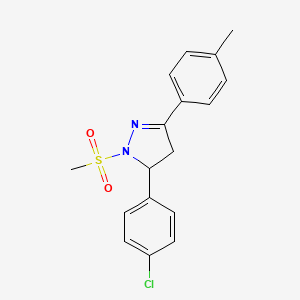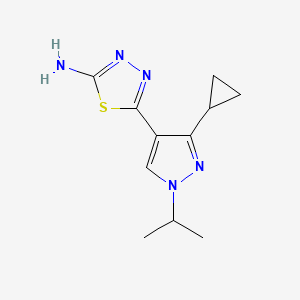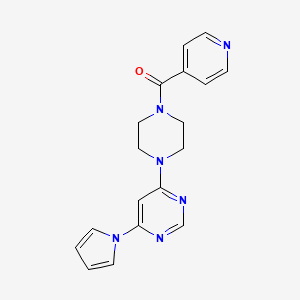![molecular formula C23H20FN5O B2514328 4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one CAS No. 1326876-40-7](/img/structure/B2514328.png)
4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with 4-fluorophenyl groups has been explored in various studies. For instance, a compound with 4-fluorophenyl groups was synthesized through a [2+2] photocyclization process, resulting in a complex structure with an inversion center and molecular symmetry close to C2h, except for the terminal ethyl groups . Another study explored the synthesis of chromanol compounds with a 4-fluorophenyl moiety, which showed high affinity for the NMDA receptor and provided protection against glutamate toxicity in cultured hippocampal neurons . Additionally, the synthesis of hexahydroacridine derivatives with a 4-fluorophenyl group was reported, with the central pyridine ring being orthogonal to the substituted phenyl ring . These studies demonstrate the diverse synthetic routes and structural motifs that can be achieved with the incorporation of 4-fluorophenyl groups.
Molecular Structure Analysis
The molecular structures of compounds containing 4-fluorophenyl groups exhibit a variety of conformations and interactions. For example, the 6,12-bis(4-fluorophenyl)-3,9-dioxatetraasterane has a central inversion center and approximate C2h symmetry . In contrast, the chromanol analogue with a 4-fluorophenyl group showed a preference for the cis (erythro) conformation due to steric interactions . The hexahydroacridine derivatives displayed a sofa conformation for the central ring and orthogonal orientation between the central pyridine and substituted phenyl rings . These structural analyses highlight the influence of the 4-fluorophenyl group on the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of compounds with 4-fluorophenyl groups can be inferred from their synthesis and structural properties. The photocyclization process used to synthesize the tetraasterane compound suggests a photochemical reactivity pattern for the 4-fluorophenyl moiety . The chromanol compounds' synthesis indicates that the 4-fluorophenyl group can participate in reactions that lead to conformationally restricted analogues with specific receptor affinities . The crystal structures of the hexahydroacridine derivatives, stabilized by C-H...O intermolecular hydrogen bonds, suggest potential reactivity in forming supramolecular assemblies .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with 4-fluorophenyl groups can be diverse. The solubility of these compounds in organic solvents such as CHCl3, DMF, and DMSO is noted, which is important for their application in various chemical contexts . The crystallographic analysis provides insights into the solid-state properties, such as molecular packing and hydrogen bonding interactions . The NMR and X-ray crystallography studies offer detailed information on the electronic environment and three-dimensional structure of the molecules, which are crucial for understanding their chemical behavior .
科学的研究の応用
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of compounds with structural similarities to "4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one." For instance, the synthesis of 6,12-bis(4-fluorophenyl)-3,9-dioxatetraasterane was performed via photocyclization, and its NMR analysis and X-ray crystal structure were extensively discussed, highlighting the molecular symmetry and structural details (Song et al., 2011). Additionally, compounds with similar frameworks have been synthesized, such as the (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl]prop-2-en-1-one, which were characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction, revealing interesting aspects such as dihedral angles and weak intermolecular interactions (Salian et al., 2018).
Crystallography and Molecular Conformation
In-depth crystallographic studies have been conducted on related compounds to understand their molecular conformation and interactions. For example, isostructural compounds with the moiety 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were synthesized and analyzed using single-crystal diffraction, revealing information about molecular planarity and the orientation of fluorophenyl groups (Kariuki et al., 2021).
Molecular Interactions and Properties
Further research into compounds with structural relevance has shed light on various molecular interactions and properties. Investigations into the synthesis and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones have provided insights into the structure-activity relationships and the potential for biological activity of these compounds (Nagamani et al., 2018).
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-11-(4-propan-2-ylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O/c1-15(2)17-5-7-18(8-6-17)20-13-21-22-26-29(14-16-3-9-19(24)10-4-16)23(30)27(22)11-12-28(21)25-20/h3-12,15,20-22,25-26H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURRLRMYXWMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)


![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)
![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)



![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)